molecular formula C20H20N2O6 B11664245 N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

Cat. No.: B11664245
M. Wt: 384.4 g/mol
InChI Key: WKOKASUTZUDPEK-GDNBJRDFSA-N
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Description

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring, a hydroxyethyl group, and a methoxyphenyl formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. Common steps might include:

    Formation of the Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Hydroxyethyl Group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Formamido Group: This could involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions might target the formamido group.

    Substitution: The benzodioxole ring and methoxyphenyl group could be sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: It might be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE: Similar compounds might include other benzodioxole derivatives or formamido compounds.

Uniqueness

    Structural Features: The combination of the benzodioxole ring, hydroxyethyl group, and methoxyphenyl formamido group might confer unique properties.

    Biological Activity: Its specific biological activities could distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H20N2O6/c1-26-16-5-3-2-4-14(16)19(24)22-15(20(25)21-8-9-23)10-13-6-7-17-18(11-13)28-12-27-17/h2-7,10-11,23H,8-9,12H2,1H3,(H,21,25)(H,22,24)/b15-10-

InChI Key

WKOKASUTZUDPEK-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCO

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCO

Origin of Product

United States

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